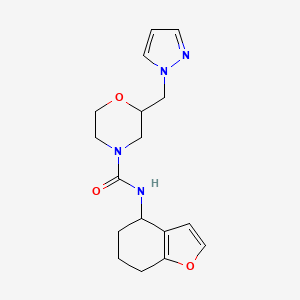![molecular formula C15H18FN3OS B6965754 2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B6965754.png)
2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluoropyridine moiety, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine moiety can be introduced via a nucleophilic substitution reaction using a fluorinated pyridine derivative and an appropriate nucleophile.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted fluoropyridine derivatives.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-butyl-N-[1-(5-chloropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide: Similar structure with a chlorine atom instead of fluorine.
2-tert-butyl-N-[1-(5-bromopyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide: Similar structure with a bromine atom instead of fluorine.
2-tert-butyl-N-[1-(5-methylpyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluoropyridine moiety in 2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potential for specific biological interactions compared to its analogs with different substituents.
Propiedades
IUPAC Name |
2-tert-butyl-N-[1-(5-fluoropyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-9(10-5-11(16)7-17-6-10)19-13(20)12-8-18-14(21-12)15(2,3)4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOQZHOCORERJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)NC(=O)C2=CN=C(S2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
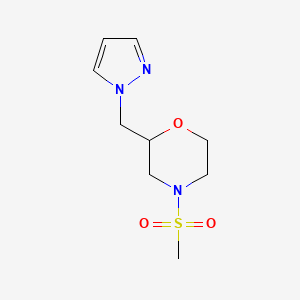
![2-(3-ethoxy-2-hydroxypropyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B6965686.png)
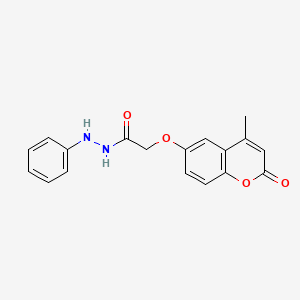
![[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-(3-hydroxypyridin-2-yl)methanone](/img/structure/B6965702.png)
![1-Methyl-3-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-2-one](/img/structure/B6965722.png)
![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-1-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)ethanone](/img/structure/B6965723.png)
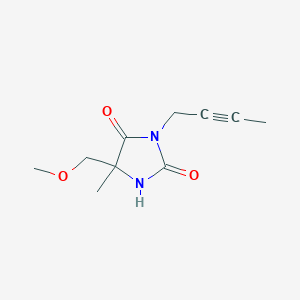
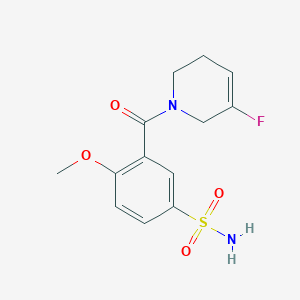
![6-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6965740.png)
![3-hydroxy-N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6965748.png)
![5-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6965750.png)
![N-[2-(furan-2-yl)ethyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B6965762.png)
![3-(2-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6965783.png)
